

An In-Depth Technical Guide to Azido-PEG4-4-nitrophenyl carbonate

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Compound of Interest

Compound Name: Azido-PEG4-4-nitrophenyl carbonate

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For Researchers, Scientists, and Drug Development Professionals

Azido-PEG4-4-nitrophenyl carbonate is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide group for "click chemistry" and an activated carbonate for amine modification, enables the precise and efficient coupling of diverse molecular entities. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on experimental protocols and logical workflows.

Core Properties and Structure

Azido-PEG4-4-nitrophenyl carbonate is comprised of three key functional components:

- Azide Group (N_3):** This moiety serves as a reactive handle for highly efficient and specific "click chemistry" reactions. It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or BCN, forming a stable triazole linkage.^{[1][2]}
- Polyethylene Glycol (PEG4) Spacer:** The tetraethylene glycol spacer enhances the aqueous solubility and biocompatibility of the molecule and its conjugates.^[2] The PEG linker also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities.

- 4-Nitrophenyl Carbonate Group: This activated ester readily reacts with primary amines, such as the ϵ -amino group of lysine residues in proteins or the N-terminus of peptides, to form stable carbamate bonds.[2] The 4-nitrophenyl group is an excellent leaving group, facilitating the reaction under mild conditions.

This dual functionality makes it an ideal tool for constructing complex biomolecular architectures, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4]

Quantitative Data Summary

The key physicochemical properties of **Azido-PEG4-4-nitrophenyl carbonate** are summarized in the table below for easy reference.

Property	Value	References
Molecular Weight	384.3 g/mol - 384.35 g/mol	[5][6]
Chemical Formula	C ₁₅ H ₂₀ N ₄ O ₈	[5][7]
CAS Number	1422540-98-4	[5][7]
Purity	Typically $\geq 95\%$	[5][8]
Appearance	Solid or oil	
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF) and has some aqueous solubility.	[9]
Storage Conditions	Store at -20°C, protected from light and moisture.	[9]

Experimental Protocols

The following are detailed, representative methodologies for the two key reactions involving **Azido-PEG4-4-nitrophenyl carbonate**. These are generalized protocols and should be optimized for specific applications.

Protocol 1: Amine Conjugation to a Protein

This protocol describes the conjugation of the 4-nitrophenyl carbonate group of the linker to primary amines on a protein.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
- **Azido-PEG4-4-nitrophenyl carbonate.**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
- Desalting columns or dialysis cassettes for purification.

Procedure:

- Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[\[10\]](#)
- Linker Solution Preparation: Immediately before use, dissolve **Azido-PEG4-4-nitrophenyl carbonate** in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.[\[9\]](#)
- Conjugation Reaction: a. While gently vortexing the protein solution, add the calculated volume of the linker stock solution. A typical starting point is a 5-20 fold molar excess of the reagent over the protein.[\[9\]](#) b. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[\[9\]](#)
- Monitoring the Reaction (Optional): The reaction releases p-nitrophenol, which has a characteristic absorbance at approximately 400 nm, allowing for spectrophotometric monitoring.[\[9\]](#)
- Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted linker. Incubate for 30 minutes at room temperature.[\[10\]](#)

- Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[9][10]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide-modified biomolecule from Protocol 1 and an alkyne-containing molecule.

Materials:

- Azide-modified biomolecule (from Protocol 1).
- Alkyne-containing molecule.
- Copper(II) sulfate (CuSO_4).
- Ligand (e.g., THPTA).
- Reducing agent (e.g., Sodium Ascorbate).
- Reaction Buffer: PBS or other suitable non-chelating buffer.
- Purification system (e.g., Size-Exclusion Chromatography).

Procedure:

- Prepare Reactants: Dissolve the azide-modified biomolecule and the alkyne-containing molecule in the Reaction Buffer. A typical starting point is a 2-5 fold molar excess of the alkyne molecule.[9]
- Prepare Catalyst Premix: In a separate tube, mix the CuSO_4 and THPTA stock solutions in a 1:5 molar ratio. This forms a copper-ligand complex that improves catalyst stability and biocompatibility.[9]
- Initiate the Reaction: a. Add the CuSO_4 /THPTA premix to the reaction mixture. The final concentration of copper is typically 50-250 μM . [9] b. Add a freshly prepared sodium

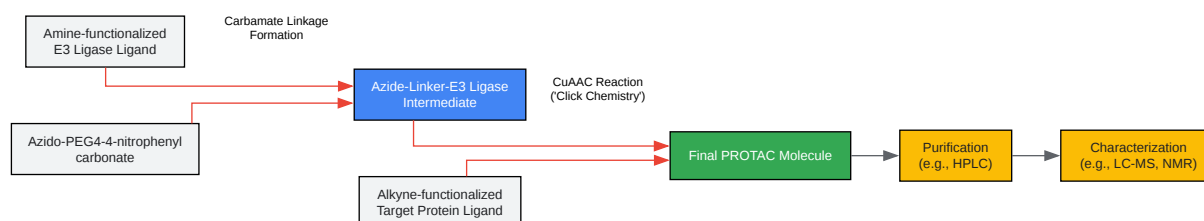
ascorbate stock solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.[9]

- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction is often complete within an hour.[9]
- Purification: Purify the final bioconjugate using size-exclusion chromatography to remove the catalyst, excess reagents, and byproducts.[9]

Mandatory Visualizations

Logical Workflow for PROTAC Synthesis

The synthesis of a Proteolysis Targeting Chimera (PROTAC) using **Azido-PEG4-4-nitrophenyl carbonate** typically follows a two-step modular approach. First, the linker is conjugated to an amine-containing E3 ligase ligand. Second, the resulting intermediate is coupled to an alkyne-functionalized target protein ligand through a CuAAC reaction.



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Caption: General experimental workflow for PROTAC synthesis.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. teubio.com [teubio.com]
- 3. Azido-PEG4-4-nitrophenyl carbonate | TargetMol [targetmol.com]
- 4. ptc.bocsci.com [ptc.bocsci.com]
- 5. Azido-PEG4-4-nitrophenyl carbonate - Creative Biolabs [creative-biolabs.com]
- 6. Azido-PEG4-4-nitrophenyl carbonate - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 7. bio-fount.com [bio-fount.com]
- 8. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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